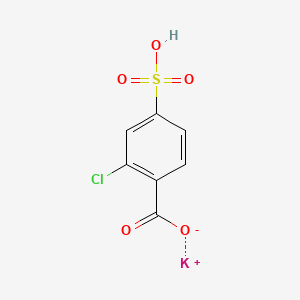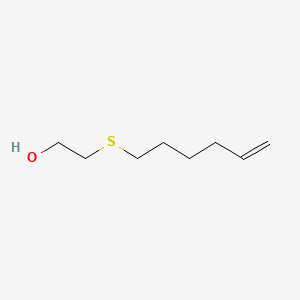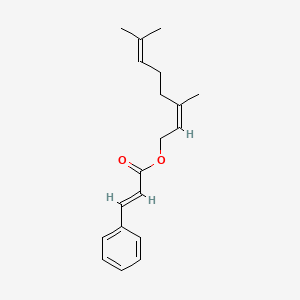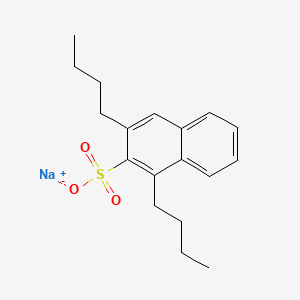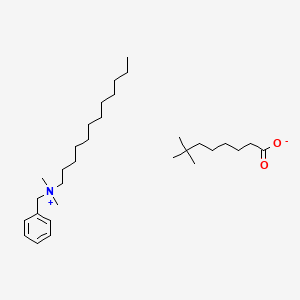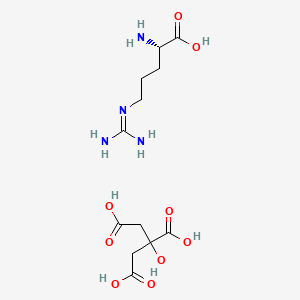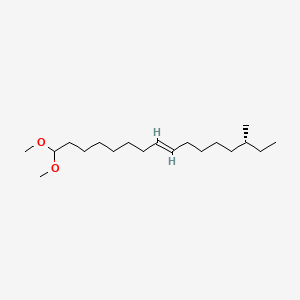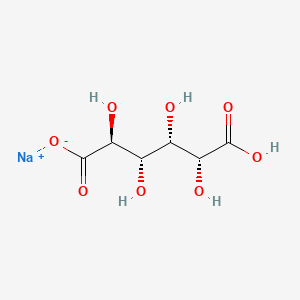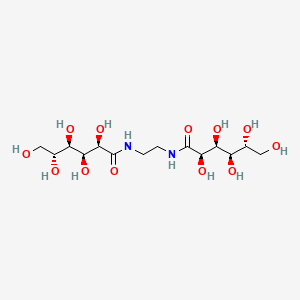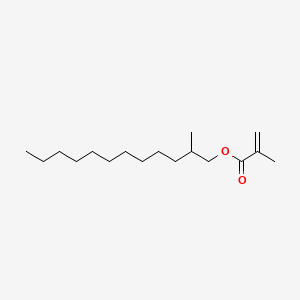
2-Methyldodecyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyldodecyl methacrylate is an organic compound with the chemical formula C16H30O2. It is a methacrylate ester derived from methacrylic acid and 2-methyldodecanol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various copolymers and functional polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyldodecyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-methyldodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Industrial production may also involve the use of alternative catalysts and optimized reaction conditions to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Methyldodecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers.
Substitution Reactions: The ester group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2-methyldodecanol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bond.
Major Products
Polymerization: Polymers and copolymers with various properties depending on the comonomers used.
Substitution: Substituted methacrylate esters.
Hydrolysis: Methacrylic acid and 2-methyldodecanol.
Scientific Research Applications
2-Methyldodecyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of functional polymers and copolymers with specific properties.
Biomedical Applications: Incorporated into dental materials and drug delivery systems.
Industrial Applications: Used in coatings, adhesives, and sealants due to its excellent film-forming properties.
Mechanism of Action
The mechanism of action of 2-Methyldodecyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The ester group can interact with various functional groups, leading to the formation of complex polymer structures. In biomedical applications, its antimicrobial properties are attributed to the disruption of microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Dodecyl methacrylate
- Lauryl methacrylate
- Methacrylic acid, dodecyl ester
Uniqueness
2-Methyldodecyl methacrylate is unique due to the presence of a methyl group on the dodecyl chain, which can influence its reactivity and the properties of the resulting polymers. This structural variation can lead to differences in hydrophobicity, flexibility, and compatibility with other monomers.
Properties
CAS No. |
94158-96-0 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-methyldodecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H32O2/c1-5-6-7-8-9-10-11-12-13-16(4)14-19-17(18)15(2)3/h16H,2,5-14H2,1,3-4H3 |
InChI Key |
DIUOAZFIHVLGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)COC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12649887.png)
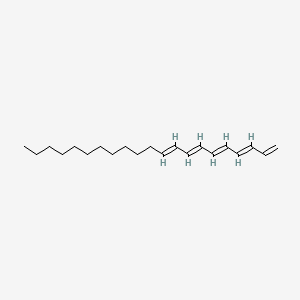
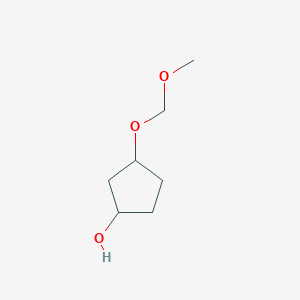
![1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide](/img/structure/B12649908.png)
